molecular formula C12H10N2O2S B12242806 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B12242806
M. Wt: 246.29 g/mol
InChI Key: DNXRXSASNXULIF-UHFFFAOYSA-N
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Description

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a chemical compound that belongs to the family of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group and a carboxylic acid group. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially inhibiting or modifying their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-2-carboxylic acid

Uniqueness

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the sulfanyl and carboxylic acid groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-4-2-6-14-11(10)17-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,15,16)

InChI Key

DNXRXSASNXULIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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